molecular formula C12H15NO2 B14076914 3-(Dimethylamino)-2-(3-methylphenoxy)prop-2-enal

3-(Dimethylamino)-2-(3-methylphenoxy)prop-2-enal

Cat. No.: B14076914
M. Wt: 205.25 g/mol
InChI Key: MWLJWFNIPIESQU-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-2-(3-methylphenoxy)prop-2-enal is an organic compound that features both an aldehyde group and an ether linkage. Compounds with such structures are often of interest in organic chemistry due to their potential reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-(3-methylphenoxy)prop-2-enal can be approached through several synthetic routes:

    Aldol Condensation: One possible method involves the aldol condensation of a suitable aldehyde with a ketone, followed by etherification.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for yield and purity, such as:

    Catalysts: Use of acid or base catalysts to facilitate the reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-(3-methylphenoxy)prop-2-enal can undergo various types of chemical reactions:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The ether linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).

    Substitution: Conditions involving strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 3-(Dimethylamino)-2-(3-methylphenoxy)propanoic acid.

    Reduction: Formation of 3-(Dimethylamino)-2-(3-methylphenoxy)propanol.

    Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

3-(Dimethylamino)-2-(3-methylphenoxy)prop-2-enal may have applications in several fields:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions with aldehyde groups.

    Medicine: Possible applications in drug design and development.

    Industry: Use as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-(3-methylphenoxy)prop-2-enal would depend on its specific interactions with molecular targets:

    Molecular Targets: Enzymes or receptors that interact with aldehyde or ether groups.

    Pathways Involved: Pathways involving oxidation-reduction reactions or nucleophilic substitutions.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-2-(4-methylphenoxy)prop-2-enal: Similar structure with a different position of the methyl group.

    3-(Dimethylamino)-2-(3-chlorophenoxy)prop-2-enal: Similar structure with a chlorine substituent instead of a methyl group.

Uniqueness

The uniqueness of 3-(Dimethylamino)-2-(3-methylphenoxy)prop-2-enal lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

3-(dimethylamino)-2-(3-methylphenoxy)prop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-10-5-4-6-11(7-10)15-12(9-14)8-13(2)3/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLJWFNIPIESQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(=CN(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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